Sodium 2,3-dimercaptopropanesulfonate monohydrate (DMPS monohydrate, CAS 207233-91-8) is a highly water-soluble, bidentate dithiol chelating agent and functional capping ligand. Characterized by its propane backbone featuring two vicinal thiol groups and a terminal sulfonate group, it exhibits exceptional affinity for heavy metals such as arsenic, mercury, and lead [1]. In procurement and industrial contexts, the monohydrate form is specifically prioritized over its anhydrous counterpart due to its superior ambient stability and non-hygroscopic nature, which ensures precise molar dosing [2]. Its high aqueous solubility fundamentally distinguishes it from legacy lipophilic chelators, making it a critical raw material for intravenous pharmacological formulations, preclinical toxicology models, and the aqueous synthesis of biocompatible metal nanoparticles [3].
Substituting DMPS monohydrate with structurally related chelators or alternative hydration states introduces severe process and performance failures. Procuring anhydrous DMPS instead of the monohydrate leads to immediate stoichiometric errors, as the anhydrous form is highly hygroscopic and rapidly absorbs exactly one molar equivalent of water upon atmospheric exposure, ruining quantitative reproducibility [1]. Attempting to substitute DMPS with the legacy chelator BAL (Dimercaprol) fails in aqueous workflows, as BAL is strictly lipophilic, highly toxic, and requires painful lipid-based intramuscular injection rather than simple aqueous formulation [2]. Furthermore, while DMSA (Dimercaptosuccinic acid) is a common in-class substitute, it exhibits significantly lower water solubility and targets organic mercury, completely failing to match DMPS’s specific efficacy in mobilizing inorganic mercury from renal tissues[3].
For precision analytical and synthetic workflows, the hydration state of DMPS dictates formulation accuracy. Anhydrous Sodium DMPS is highly hygroscopic and will spontaneously absorb one mole of water from ambient air. In contrast, DMPS monohydrate is entirely stable and non-hygroscopic under standard conditions[1]. This physical stability prevents the ~8% uncontrolled mass variance that occurs when weighing the anhydrous form.
| Evidence Dimension | Moisture absorption and weight stability in ambient air |
| Target Compound Data | DMPS Monohydrate (0% moisture absorption, stable at 228.29 g/mol) |
| Comparator Or Baseline | Anhydrous DMPS (Absorbs 1 mol H2O, causing an ~8% weight shift) |
| Quantified Difference | Complete elimination of hygroscopic weight variance |
| Conditions | Ambient laboratory weighing and aqueous solution preparation |
Buyers must specify the monohydrate form (CAS 207233-91-8) to ensure exact molar concentrations in sensitive nanoparticle syntheses and pharmacokinetic dosing, avoiding the need for inert-atmosphere handling.
In preclinical models of heavy metal intoxication, DMPS demonstrates vastly superior therapeutic outcomes compared to the legacy dithiol BAL (Dimercaprol). Quantitative evaluations in murine models of arsenic poisoning reveal that DMPS is 28 times more effective than BAL at promoting survival and metal clearance[1]. Furthermore, DMPS's high aqueous solubility eliminates the need for the lipophilic carriers required by BAL, fundamentally streamlining dosing protocols.
| Evidence Dimension | Relative therapeutic efficacy in arsenic intoxication |
| Target Compound Data | DMPS (High survival rate, aqueous administration) |
| Comparator Or Baseline | BAL / Dimercaprol (Baseline efficacy, requires lipid carrier) |
| Quantified Difference | 28-fold increase in therapeutic efficacy compared to BAL |
| Conditions | In vivo murine arsenic toxicity and clearance models |
Toxicology researchers and pharmaceutical buyers must prioritize DMPS over BAL to ensure high-efficacy, water-soluble dosing in modern preclinical heavy metal detoxification studies.
While DMPS and DMSA are both water-soluble dithiols, their tissue targeting and metal specificities are not interchangeable. Comparative in vivo studies demonstrate that DMSA is optimal for clearing organic mercury from the brain, whereas DMPS is significantly more effective at mobilizing inorganic mercury specifically from the kidneys [1]. Substituting DMPS with DMSA in models targeting renal inorganic metal accumulation results in suboptimal clearance and experimental failure.
| Evidence Dimension | Mobilization of inorganic vs. organic mercury from target organs |
| Target Compound Data | DMPS (Superior clearance of inorganic Hg from renal tissue) |
| Comparator Or Baseline | DMSA (Superior clearance of organic Hg from brain tissue) |
| Quantified Difference | DMPS removes the highest fraction of inorganic Hg from the kidneys, outperforming DMSA in this specific tissue compartment |
| Conditions | In vivo comparative mercury clearance assays |
Procurement for renal-specific inorganic heavy metal models must strictly specify DMPS, as the closely related DMSA will not effectively clear the target tissue.
DMPS is increasingly procured as a bidentate capping ligand for aqueous quantum dot (QD) synthesis. When used to cap CdTe QDs, the strong dithiol-metal coordination prevents the shedding of toxic Cd(II) ions. In vitro assays demonstrate that LLC-PK1 cells maintain >80% viability after 24 hours of incubation with DMPS-capped QDs at high concentrations (up to 2.28 mg/mL) [1]. This intrinsic buffering capacity makes DMPS superior to simple monodentate thiols, which degrade and release toxic core metals.
| Evidence Dimension | Cell viability retention during quantum dot incubation |
| Target Compound Data | DMPS-capped CdTe QDs (>80% cell viability at 2.28 mg/mL) |
| Comparator Or Baseline | Monodentate thiol-capped QDs (Prone to ligand desorption and rapid viability decline) |
| Quantified Difference | Sustained >80% viability over 24 hours due to stable bidentate chelation |
| Conditions | Aqueous CdTe QD synthesis and 24-hour LLC-PK1 cell incubation |
Materials scientists synthesizing biocompatible diagnostic nanoparticles should select DMPS to simultaneously control nanoparticle growth and intrinsically suppress heavy metal cytotoxicity.
Because DMPS monohydrate is non-hygroscopic and maintains a stable molar mass, it is the exact material required for formulating highly precise, reproducible aqueous solutions for in vivo heavy metal (As, Hg, Pb) detoxification models. Its use prevents the batch-to-batch dosing errors inherent to anhydrous DMPS [1].
Based on its distinct pharmacokinetic profile, DMPS is the mandated chelator for studies specifically targeting the mobilization and renal excretion of inorganic mercury. It should be selected over DMSA when the kidneys, rather than the central nervous system, are the primary target organ of the investigation [2].
DMPS acts as an ideal bidentate capping ligand in the aqueous synthesis of metal nanoparticles (e.g., CdTe QDs, Au nanoclusters). Its strong dithiol binding and highly water-soluble sulfonate group yield highly stable, biocompatible nanoparticles that resist toxic metal shedding during prolonged in vitro cellular imaging assays [3].
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